![molecular formula C11H12N2O2S B5618944 methyl 2-amino-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B5618944.png)
methyl 2-amino-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate
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Overview
Description
This compound is a polyfunctional thiophene derivative with a unique combination of functionalities, contributing to its significance in the field of organic chemistry and materials science. Its synthesis and properties have been explored in various studies to understand its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of similar thiophene derivatives involves the interaction of 3-amino-2-cyanothioacrylamides with active halo methylene compounds under mild conditions, leading to the formation of 5-acyl-2-amino-3-cyanothiophenes as the sole products. This methodology showcases the compound's synthesis versatility, enabling the creation of new polyfunctional thiophene derivatives (Lugovik et al., 2017).
Molecular Structure Analysis
The crystal structure analysis of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating the significance of hydrogen bonding in the molecular architecture (Vasu et al., 2004).
Chemical Reactions and Properties
One study explores the reaction of methyl 3-amino-2-thiophene carboxylate with orthoesters, leading to the formation of [3,2-d]4(3H)thienopyrimidinones. This reaction provides insights into the cyclization mechanisms and the relative activities of the ester and imidate groups, highlighting the compound's reactivity towards different chemical transformations (Hajjem et al., 2010).
Physical Properties Analysis
The photophysical properties of synthesized polyfunctional thiophene derivatives were investigated both experimentally and computationally. The systems populate an intramolecular charge-transfer (ICT) Franck-Condon state after light absorption, with emission occurring from a twisted ICT minimum. These findings illustrate the compound's optical properties and its potential application in optoelectronic devices (Lugovik et al., 2017).
properties
IUPAC Name |
methyl 2-amino-5-[(E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRLJASBMJWAOD-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)N)/C(=C/C#N)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-5-[(1E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate |
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